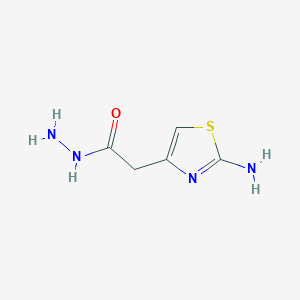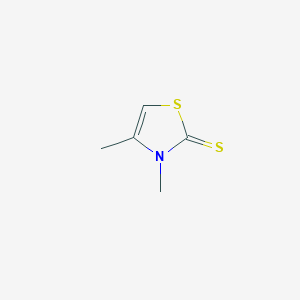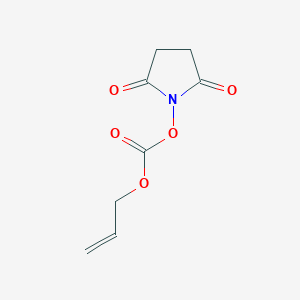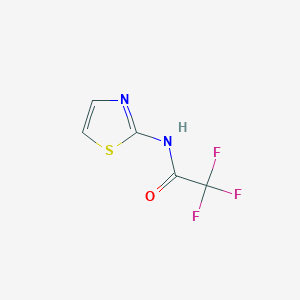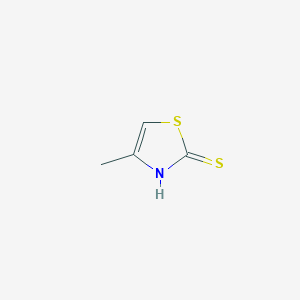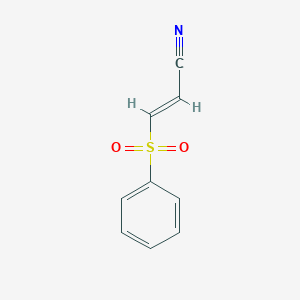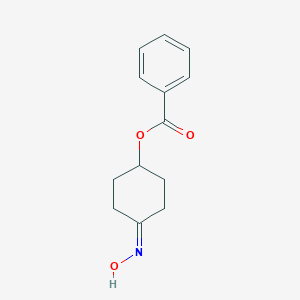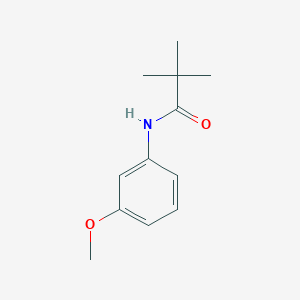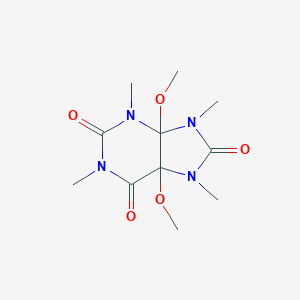
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid, also known as Methyluric Acid, is a naturally occurring compound found in various plants, including coffee, tea, and guarana. It is a derivative of caffeine and has been studied for its potential use in scientific research.
Mecanismo De Acción
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of neurotransmitter release. By inhibiting adenosine receptors, Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid can increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has been shown to have various biochemical and physiological effects. It has been shown to increase alertness and cognitive function, improve mood, and reduce fatigue. It may also have antioxidant properties and can increase the activity of certain enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in neuroscience research. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy and safety in humans. Other areas of interest include its potential use in the development of new drugs for the treatment of depression and anxiety disorders and its use as a cognitive enhancer.
Métodos De Síntesis
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid can be synthesized through various methods, including the reaction of caffeine with formaldehyde in the presence of sodium hydroxide. Other methods involve the use of methyl iodide and formaldehyde or the reaction of caffeine with dimethyl sulfate.
Aplicaciones Científicas De Investigación
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
21802-56-2 |
|---|---|
Nombre del producto |
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid |
Fórmula molecular |
C11H18N4O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
4,5-dimethoxy-1,3,7,9-tetramethylpurine-2,6,8-trione |
InChI |
InChI=1S/C11H18N4O5/c1-12-7(16)10(19-5)11(20-6,14(3)8(12)17)15(4)9(18)13(10)2/h1-6H3 |
Clave InChI |
YUNAFUMZKPLLPL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2(C(N(C1=O)C)(N(C(=O)N2C)C)OC)OC |
SMILES canónico |
CN1C(=O)C2(C(N(C1=O)C)(N(C(=O)N2C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



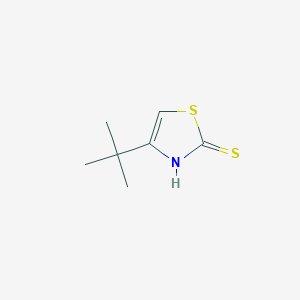
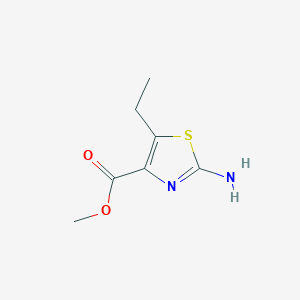
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
